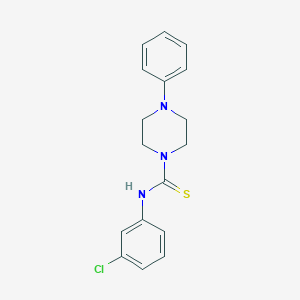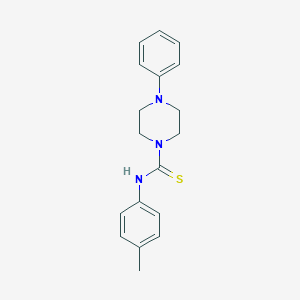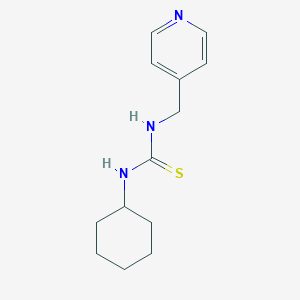![molecular formula C24H23NO3S B452679 METHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-CYCLOPENTANEAMIDOTHIOPHENE-3-CARBOXYLATE](/img/structure/B452679.png)
METHYL 4-{[1,1'-BIPHENYL]-4-YL}-2-CYCLOPENTANEAMIDOTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-CYCLOPENTANEAMIDOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a biphenyl group, a cyclopentane ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-CYCLOPENTANEAMIDOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the biphenyl and thiophene intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl structure. This reaction requires a palladium catalyst and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-CYCLOPENTANEAMIDOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-CYCLOPENTANEAMIDOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of METHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-CYCLOPENTANEAMIDOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methylbiphenyl: Shares the biphenyl structure but lacks the thiophene and cyclopentane moieties.
Thiophene-3-carboxylate derivatives: Contain the thiophene ring but differ in the substituents attached to it.
Uniqueness
METHYL 4-{[1,1’-BIPHENYL]-4-YL}-2-CYCLOPENTANEAMIDOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of biphenyl, cyclopentane, and thiophene structures. This unique combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C24H23NO3S |
|---|---|
Molecular Weight |
405.5g/mol |
IUPAC Name |
methyl 2-(cyclopentanecarbonylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C24H23NO3S/c1-28-24(27)21-20(15-29-23(21)25-22(26)19-9-5-6-10-19)18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-4,7-8,11-15,19H,5-6,9-10H2,1H3,(H,25,26) |
InChI Key |
JIMLAHXDHPKUMV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4CCCC4 |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methyl-N-[1-(4-propylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B452600.png)
![1-Cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B452604.png)

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B452606.png)
![Benzyl 4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]phenyl ether](/img/structure/B452607.png)
![Ethyl 4-(4-chlorophenyl)-2-{[(3,4-dimethylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B452610.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4-(4-isopropylphenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B452611.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[1-(4-ethylphenyl)ethyl]amino}acetamide](/img/structure/B452614.png)
![Diethyl 5-{[(2,4-dichlorophenyl)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B452616.png)
![Benzyl 4-(4-{[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinyl)phenyl ether](/img/structure/B452618.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[1-(4-ethoxyphenyl)ethyl]amino}acetamide](/img/structure/B452619.png)
